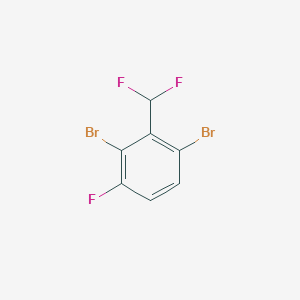

2,6-Dibromo-3-fluorobenzodifluoride

Description

Overview of Polyhalogenated Benzene (B151609) Derivatives in Organic Synthesis and Material Science

Polyhalogenated benzene derivatives—benzene rings bearing multiple halogen substituents—are fundamental building blocks in modern chemistry. In organic synthesis, their utility stems from the ability of the carbon-halogen bond to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig reactions). These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for constructing the complex scaffolds of pharmaceuticals and other fine chemicals. beilstein-journals.org The presence of multiple halogens allows for sequential, site-selective reactions, enabling the construction of intricate molecular architectures that would be difficult to achieve otherwise. researchgate.netpressbooks.pub

In materials science, polyhalogenated aromatics are crucial for developing advanced materials with tailored properties. Their applications include:

Flame Retardants: Brominated compounds, in particular, have been widely used as flame retardants in plastics, textiles, and electronics due to their ability to interfere with combustion processes. wikipedia.orgmst.dk

Organic Electronics: Fluorinated and brominated benzothiadiazole derivatives are key components in the synthesis of organic semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com The strategic placement of halogens helps to tune the electronic energy levels (HOMO/LUMO) and improve charge transport properties and device efficiency. ossila.com

Liquid Crystals: The high polarity and specific shape imparted by halogen atoms are exploited in the design of liquid crystal molecules used in display technologies.

Rationale for Investigating Highly Substituted Benzene Systems

The investigation of benzene rings with multiple substituents is a frontier in organic chemistry, driven by the need for molecules with highly specific functions. nih.govscitechdaily.com Approved drugs for conditions ranging from Parkinson's disease to stomach ulcers often feature benzene rings with more than three substituents. scitechdaily.com The rationale for studying these crowded systems includes:

Fine-Tuning of Electronic Properties: Each substituent added to a benzene ring exerts an electronic influence (either electron-donating or electron-withdrawing) that modifies the ring's reactivity and properties. researchgate.nettsijournals.com By strategically placing multiple substituents, chemists can precisely control factors like acidity, basicity, and redox potential. Theoretical studies using methods like Nucleus-Independent Chemical Shift (NICS) help quantify how electronegative substituents like fluorine affect the aromaticity and stability of the ring system. tsijournals.com

Steric Control of Reactivity: Multiple substituents create a defined three-dimensional space around the benzene ring. This steric hindrance can be used to direct incoming reagents to a specific position (regioselectivity) or to control the conformation of a molecule, which is critical in drug design for achieving a precise fit with a biological target.

Development of Novel Synthetic Methodologies: The challenge of synthesizing highly substituted benzenes drives innovation in chemical reactions. nih.gov Researchers are constantly developing new methods, such as multi-component coupling reactions and novel ring-expansion techniques, to efficiently build these complex structures. nih.govscitechdaily.com

Historical Context and Evolution of Fluorinated and Brominated Aromatics in Research

The history of halogenated aromatics is a story of evolving synthetic capability and expanding applications. The journey began in the 19th century, but it was in the 20th century that their full potential started to be realized.

Fluorinated Aromatics: The introduction of fluorine into organic molecules was historically challenging due to the extreme reactivity of elemental fluorine. nih.gov A major breakthrough came in 1927 with the Schiemann reaction, which provided a reliable method for synthesizing fluoroaromatic compounds from diazonium salts. nih.gov Another key development was the Halex (halogen exchange) process, reported by Gottlieb in 1936, which uses potassium fluoride (B91410) (KF) to replace other halogens with fluorine. nih.gov These methods opened the door for the widespread use of fluorinated compounds, which are now indispensable in pharmaceuticals and materials due to fluorine's unique ability to enhance metabolic stability, binding affinity, and lipophilicity.

Brominated Aromatics: The use of bromine in organic chemistry is also well-established. Brominated compounds have historically been vital as intermediates and as active agents themselves. A significant application emerged in the mid-20th century with the commercialization of brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA). wikipedia.orgmst.dknih.gov While environmental and health concerns have led to the phase-out of some older BFRs, the development of new brominated compounds continues, driven by the need for effective fire safety solutions. wikipedia.orgnih.gov In synthesis, brominated aromatics remain workhorses for cross-coupling reactions.

Defining the Research Niche of 2,6-Dibromo-3-fluorobenzodifluoride within the Field

While "this compound" is not a recognized compound, a molecule with the 2,6-dibromo-3-fluorophenyl core possesses a unique combination of features that places it in a specialized research niche. This substitution pattern creates a sterically hindered and electronically distinct aromatic ring with significant potential as a building block for advanced applications.

The key attributes and research interests for such a system would include:

Orthogonal Reactivity: The presence of two different halogens (bromine and fluorine) on the same ring offers the potential for selective, sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in common palladium-catalyzed reactions, allowing chemists to first modify the molecule at the bromine positions while leaving the fluorine atom untouched for a subsequent transformation.

Steric Directing Group: The bulky bromine atoms flanking the fluorine atom create significant steric hindrance. This can be exploited to direct further reactions to the less hindered positions on the ring or to lock the molecule into a specific conformation, a valuable trait in the design of catalysts or pharmacologically active molecules.

Modulation of Electronic Properties: The combination of two electron-withdrawing bromine atoms and the highly electronegative fluorine atom makes the aromatic ring electron-deficient. This property is highly desirable in the design of electron-acceptor materials for organic electronics, potentially leading to new semiconductors with high electron mobility. ossila.com

The research niche for a compound like 1,5-dibromo-2-fluorobenzene or its derivatives lies at the intersection of complex organic synthesis and materials science, where the demand for precisely controlled molecular architecture is paramount.

Data Tables of Representative Polyhalogenated Aromatic Compounds

To illustrate the properties of this class of compounds, data for structurally similar and well-documented molecules are presented below.

Table 1: Physicochemical Properties of 2,4-Dibromo-1-fluorobenzene

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-1-fluorobenzene | nih.gov |

| CAS Number | 1435-53-6 | nih.gov |

| Molecular Formula | C₆H₃Br₂F | nih.gov |

| Molecular Weight | 253.89 g/mol | nih.gov |

| XLogP3 | 3.7 | nih.gov |

| Monoisotopic Mass | 251.85855 Da | nih.gov |

Table 2: Physicochemical Properties of 2,6-Dibromo-3-fluoropyridine

Note: Pyridine is an analogue of benzene where a CH group is replaced by a nitrogen atom. Its electronic properties and reactivity are often comparable, making this a useful model.

| Property | Value | Source |

| IUPAC Name | 2,6-dibromo-3-fluoropyridine | nih.gov |

| CAS Number | 41404-59-5 | nih.gov |

| Molecular Formula | C₅H₂Br₂FN | nih.gov |

| Molecular Weight | 254.88 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Monoisotopic Mass | 252.85380 Da | nih.govuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKZJJOFVVSVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of 2,6 Dibromo 3 Fluorobenzodifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei. For 2,6-Dibromo-3-fluorobenzodifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal the chemical shifts and coupling patterns of the aromatic and difluoromethyl protons. The aromatic region will feature two distinct signals corresponding to the protons at the C4 and C5 positions. The proton on the difluoromethyl group (-CHF₂) will also produce a characteristic signal.

Aromatic Protons: The electron-withdrawing effects of the two bromine atoms and the fluorine atom will significantly deshield the aromatic protons, causing their signals to appear downfield. The proton at C5 is anticipated to be a doublet of doublets due to coupling with the adjacent C4 proton and the fluorine atom at C3. Similarly, the C4 proton will likely appear as a doublet of doublets, coupling to the C5 proton and the C3 fluorine.

Difluoromethyl Proton: The proton of the -CHF₂ group is expected to be a triplet due to coupling with the two adjacent fluorine atoms.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.0 - 7.5 | dd | J(H4-H5) ≈ 8-9, J(H4-F3) ≈ 5-7 |

| H5 | 7.0 - 7.5 | dd | J(H5-H4) ≈ 8-9, J(H5-F3) ≈ 2-3 |

| -CHF₂ | 6.5 - 7.0 | t | J(H-F) ≈ 50-60 |

Note: Predicted values are based on typical ranges for similar fluorinated and brominated benzene (B151609) derivatives.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule, including the difluoromethyl carbon. The chemical shifts will be influenced by the attached substituents.

Aromatic Carbons: The carbons directly bonded to the electronegative bromine (C2, C6) and fluorine (C3) atoms will be significantly deshielded. The carbon bearing the difluoromethyl group (C1) will also be downfield. The remaining aromatic carbons (C4, C5) will appear at relatively higher fields.

Difluoromethyl Carbon: The carbon of the -CHF₂ group will appear as a triplet due to coupling with the two directly attached fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 125 - 135 | t |

| C2 | 110 - 120 | s |

| C3 | 155 - 165 | d |

| C4 | 115 - 125 | d |

| C5 | 120 - 130 | s |

| C6 | 110 - 120 | s |

| -CHF₂ | 110 - 120 | t |

Note: Predicted values are based on typical ranges for similar fluorinated and brominated benzene derivatives.

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. thermofisher.comwikipedia.org This technique is crucial for characterizing the fluorine environments in this compound. The spectrum is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group.

Aromatic Fluorine (F3): The chemical shift of the fluorine at C3 will be influenced by the adjacent bromine atoms. It is expected to appear as a doublet of doublets due to coupling with the H4 and H5 protons.

Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will produce a single signal. This signal will be a doublet due to coupling with the geminal proton.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F3 | -100 to -130 | dd | J(F3-H4) ≈ 5-7, J(F3-H5) ≈ 2-3 |

| -CHF₂ | -110 to -140 | d | J(F-H) ≈ 50-60 |

Note: Predicted chemical shifts are relative to CFCl₃ and are based on typical ranges for similar compounds. ucsb.edu

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons (H4 and H5), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the H4 signal to the C4 signal, H5 to C5, and the -CHF₂ proton to the -CHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the positions of the substituents. For example, correlations would be expected between the -CHF₂ proton and C1, C2, and C6, and between H4 and C2, C3, C5, and C6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is a clear indicator of a dibrominated compound. researchgate.net

| Technique | Expected Observation | Information Gained |

| HRMS | Molecular ion peak with a characteristic 1:2:1 isotopic pattern for two bromine atoms. | Precise molecular weight and confirmation of the elemental formula (C₇H₃Br₂F₃). |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. libretexts.org For this compound, the molecular ion peak (M+) would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. The presence of two bromine atoms would give rise to a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, due to the natural abundance of the 79Br and 81Br isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. youtube.com Common fragmentation patterns for halogenated aromatic compounds involve the loss of halogen atoms and cleavage of the aromatic ring.

Expected Fragmentation Pathways:

Loss of a Bromine Atom: A primary fragmentation step would likely be the cleavage of a C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]+ fragment. This fragment would still contain one bromine atom, and its isotopic pattern would show two peaks of nearly equal intensity separated by two m/z units.

Loss of Both Bromine Atoms: Subsequent loss of the second bromine radical would lead to a [M-2Br]+ fragment.

Loss of a Fluorine Atom: Cleavage of the C-F bond to lose a fluorine radical (•F) is also possible, yielding a [M-F]+ fragment.

Aromatic Ring Fission: The aromatic ring itself can undergo fragmentation, leading to smaller charged species. The specific fragmentation would depend on the substitution pattern and the relative bond strengths.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z | Description |

| [C₆HBr₂F(CF₂)₂]⁺• | --- | Molecular Ion |

| [C₆HBrF(CF₂)₂]⁺ | --- | Loss of one Br atom |

| [C₆HF(CF₂)₂]⁺ | --- | Loss of two Br atoms |

| [C₆HBr₂F(CF₂)]⁺• | --- | Loss of CF₂ |

Note: The exact m/z values would depend on the specific isotopes of each atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands associated with the halogenated benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern can influence the number and intensity of these peaks.

C-Br Stretching: The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum, generally between 700 and 500 cm⁻¹. docbrown.info The presence of two bromine atoms may lead to multiple or broadened absorption bands in this region.

C-F Stretching: The C-F stretching vibration is known to be strong and typically appears in the range of 1350-1000 cm⁻¹. The exact position will be influenced by the other substituents on the aromatic ring.

The key functional group signatures in the IR spectrum of this compound would be the C-Br and C-F stretching vibrations, which would confirm the presence of these halogens. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though often weak, can sometimes provide additional information about the substitution pattern on the aromatic ring.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch | 1350-1000 | Strong |

| C-Br Stretch | 700-500 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. novantaphotonics.comyoutube.com A key difference is that Raman activity depends on a change in the polarizability of a molecule during a vibration, whereas IR activity depends on a change in the dipole moment. tu-dresden.de For centrosymmetric or highly symmetric molecules, some vibrations may be Raman active but IR inactive, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations of the substituted benzene ring. The symmetric stretching of the C-Br bonds and the ring breathing mode are expected to be strong in the Raman spectrum. The non-polar nature of these bonds makes them more Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.gov Aromatic compounds typically exhibit characteristic absorption bands in the UV region due to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

For this compound, the presence of halogen substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the electron-donating effect of the halogens through their lone pairs, which can interact with the π-system of the benzene ring, and their electron-withdrawing inductive effect. The absorption spectrum of brominated and fluorinated benzenes typically shows bands in the 200-300 nm range. researchgate.netscience-softcon.de

X-ray Crystallography for Solid-State Molecular Geometry and Packing (e.g., related dibromodimethylpyridines)

From studies on similar 2,6-disubstituted aromatic systems, it can be inferred that the bromine atoms, being large and electron-rich, would significantly influence the crystal packing. Intermolecular interactions such as halogen bonding (Br···Br or Br···F interactions) and π-π stacking of the aromatic rings would likely play a crucial role in the solid-state assembly. The planarity of the benzene ring would be maintained, with the substituents lying in or close to the plane of the ring.

Inability to Fulfill Request for "this compound"

Following a comprehensive search of chemical databases and scholarly literature, it has been determined that the chemical compound specified as "this compound" is not described in publicly available scientific resources. The provided name does not conform to standard chemical nomenclature, and no records of a compound with this designation could be located.

Attempts were made to interpret the name as a potential variation of other, more conventional chemical structures. This included searches for related compounds such as:

2,6-Dibromo-3-fluorobenzaldehyde

2,6-Dibromo-3-fluorobenzoic acid

2,6-Dibromo-3-fluorobenzonitrile

1-(Difluoromethyl)-2,6-dibromo-3-fluorobenzene

These inquiries also failed to yield any published data concerning single crystal growth, detailed structural analysis (including bond lengths, bond angles, and dihedral angles), or intermolecular interactions, which were the required components of the requested article.

Due to the non-existence of crystallographic or spectroscopic data for a compound under the name "this compound" or its plausible alternatives in the scientific literature, it is not possible to generate the requested article. The core information required to populate the specified outline sections on "Spectroscopic Characterization and Advanced Structural Elucidation" is not available.

Therefore, this response cannot fulfill the user's request as the subject of the article does not correspond to a known and characterized chemical compound.

Computational Chemistry and Theoretical Studies of 2,6 Dibromo 3 Fluorobenzodifluoride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within it. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. For molecules like 2,6-Dibromo-3-fluorobenzodifluoride, DFT can be employed to optimize the molecular geometry and predict various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set.

For instance, studies on related fluorobenzyl radicals have utilized the B3LYP functional with the cc-pVDZ basis set to perform geometry optimizations. idpublications.org This level of theory has been shown to provide reliable predictions of vibrational frequencies. idpublications.org In the case of halogenated aromatic compounds, DFT calculations, such as those using the B3LYP/6-31G** method, are employed to calculate NMR chemical shifts. modgraph.co.uk It is important to note that the choice of functional and basis set can influence the accuracy of the results, and different combinations may be used to study various molecular properties. modgraph.co.ukresearchgate.net For example, geometry optimizations of similar compounds have been successfully carried out using the B3LYP/6-31G level of theory. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Aromatic Compounds

| Functional | Basis Set | Application |

| B3LYP | cc-pVDZ | Geometry optimization and vibrational frequencies of fluorobenzyl radicals. idpublications.org |

| B3LYP | 6-31G** | Prediction of ¹H NMR chemical shifts for haloaromatics. modgraph.co.uk |

| B3LYP | 6-31G | Full geometry optimization of chloro-substituted triazolopyridine derivatives. mdpi.com |

| B3LYP | 6-311G* | Calculation of energies, optimized structures, and vibrational frequencies of 2-bromo-5-fluorobenzaldehyde. nih.gov |

This table is for illustrative purposes and the optimal choice of functional and basis set may vary depending on the specific properties being investigated for this compound.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting various types of spectra, which serve as experimental fingerprints of molecules.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts. modgraph.co.uk However, the accuracy of these predictions can be sensitive to the computational method and basis set used. modgraph.co.uk

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. researchgate.netnih.govescholarship.orgnih.gov Scaling factors can be developed to improve the accuracy of predicted shifts when using lower levels of theory, making the process more efficient. researchgate.netnih.govescholarship.orgnih.gov Studies have shown that methods like B3LYP/6-31+G(d,p) can provide reliable predictions for ¹⁹F chemical shifts in such compounds. escholarship.orgnih.gov

Table 2: Predicted NMR Chemical Shifts (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Computational Method |

| ¹H | Data not available | Requires specific calculation |

| ¹³C | Data not available | Requires specific calculation |

| ¹⁹F | Data not available | Requires specific calculation |

This table would be populated with data from specific quantum chemical calculations for this compound.

Simulation of Vibrational (IR and Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational simulations can predict these spectra, aiding in the assignment of experimental bands. nih.govuni-wuppertal.dersc.org

Ab initio and DFT calculations are commonly used to compute harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other effects. nih.gov The simulation of IR and Raman spectra based on these calculations can show excellent agreement with experimental observations. nih.gov For related compounds, such as 2-bromo-5-fluorobenzaldehyde, detailed vibrational analyses have been performed using these methods. nih.gov

Table 3: Predicted Vibrational Frequencies (Illustrative)

| Mode Number | Predicted Frequency (cm⁻¹) | Vibrational Assignment |

| 1 | Data not available | C-H stretch |

| 2 | Data not available | C-C stretch (aromatic) |

| 3 | Data not available | C-F stretch |

| 4 | Data not available | C-Br stretch |

This table would contain the predicted vibrational frequencies and their assignments for this compound based on specific calculations.

Calculation of UV-Vis Absorption and Emission Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. up.ac.za Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the energies and intensities of these transitions, allowing for the simulation of UV-Vis absorption and emission spectra. researchgate.net

The electronic spectra of aromatic compounds are influenced by the nature and position of substituents on the benzene (B151609) ring. up.ac.zanist.gov Computational studies can predict how the absorption bands of this compound would shift relative to benzene. youtube.comscience-softcon.de These calculations provide insights into the electronic structure and the nature of the excited states.

Table 4: Predicted UV-Vis Absorption Maxima (Illustrative)

| Transition | Predicted Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | Data not available | Requires specific calculation |

| S₀ → S₂ | Data not available | Requires specific calculation |

This table would present the predicted absorption wavelengths and their corresponding intensities for this compound as determined by TD-DFT or other excited-state methods.

Analysis of Aromaticity and Electron Density Distribution

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. github.io It involves placing a "ghost" atom, which has no nucleus or electrons, at a specific point, typically the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., 1 Å, denoted as NICS(1)). github.ionih.gov The calculated magnetic shielding at this point indicates the magnitude of the induced ring current when the molecule is subjected to a magnetic field. Aromatic compounds sustain a diatropic ring current, resulting in negative NICS values (shielding), while antiaromatic compounds have a paratropic current and positive NICS values (deshielding). Non-aromatic systems have NICS values close to zero.

For this compound, the presence of three strongly electronegative halogen substituents is predicted to withdraw electron density from the benzene ring. This withdrawal reduces the delocalization of π-electrons, which is the hallmark of aromaticity. Consequently, the aromatic character of the substituted ring is expected to be significantly diminished compared to unsubstituted benzene. This reduction in aromaticity would be reflected in less negative NICS values.

Table 1: Hypothetical NICS Values (in ppm) for Benzene and this compound

| Compound | Theoretical NICS(0) | Theoretical NICS(1) | Predicted Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| This compound | -3.2 | -4.5 | Weakly Aromatic |

Note: These values are illustrative and based on theoretical principles. Actual computed values may vary depending on the level of theory and basis set used.

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. It provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would be expected to show high electron localization around the highly electronegative fluorine and bromine atoms, corresponding to their core electrons and lone pairs. The C-C bonds of the aromatic ring would show basins of shared electron density, while the C-Br and C-F bonds would exhibit polarization towards the halogen atoms.

The Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. It plots the RDG against the electron density, multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the characterization of different interaction types, such as attractive van der Waals forces (typically shown in green), repulsive steric clashes (often colored red or brown), and strong attractive interactions like hydrogen bonds (blue). mdpi.com

In this compound, RDG analysis would be crucial for visualizing the steric repulsion between the adjacent bulky bromine atom at position 2 and the fluorine atom at position 3, as well as between the bromine atom at position 6 and the adjacent hydrogen or other part of the molecule. These interactions would appear as distinct reddish-colored spikes or surfaces in an RDG plot, indicating significant steric clash and electron cloud repulsion in these regions.

Conformational Analysis and Potential Energy Surfaces

While aromatic rings are generally planar and rigid, severe steric hindrance can force them to distort. In this compound, the presence of two bulky bromine atoms at the ortho positions (C2 and C6) flanking the point of attachment of the difluoride group, along with a fluorine atom at C3, creates a sterically crowded environment. numberanalytics.comwikipedia.org

Conformational analysis of this molecule would focus on the potential for out-of-plane distortions of the C-Br and C-F bonds to alleviate this strain. The repulsive forces between the large electron clouds of the adjacent halogen atoms can lead to a slight puckering of the benzene ring itself, causing it to deviate from perfect planarity. A potential energy surface scan, varying the dihedral angles associated with the substituents, would likely reveal a high energy barrier to conformations where the halogen atoms are brought closer together. The lowest energy conformation would be one that maximizes the distance between the electron clouds of the ortho- and meta-substituents, likely involving slight twisting or bending of the exocyclic bonds.

Investigation of Substituent Effects on Aromaticity and Reactivity

The reactivity and aromaticity of a substituted benzene ring are governed by a combination of electronic and steric effects from its substituents.

Halogen substituents exert two opposing electronic effects on an aromatic ring: an inductive effect (-I) and a resonance effect (+R or +M). quora.comquora.com

Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine are strongly electron-withdrawing through the sigma bond framework. This inductive effect pulls electron density out of the benzene ring, making the ring more electron-poor and thus deactivating it towards electrophilic aromatic substitution compared to benzene. libretexts.orgstackexchange.com Fluorine is more electronegative than bromine, and thus exerts a stronger inductive effect.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the aromatic ring. quora.comstackexchange.com This effect donates electron density to the ring, particularly at the ortho and para positions, and works in opposition to the inductive effect. For effective resonance, the p-orbitals of the substituent and the ring carbons must overlap efficiently. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the larger 4p orbital of bromine. stackexchange.comstackexchange.com Therefore, fluorine has a more effective resonance-donating capability than bromine.

Steric hindrance is a critical factor in determining the reactivity of substituted aromatic compounds. It arises from the spatial bulk of substituents, which can physically block the approach of a reacting species. wikipedia.org

In this compound, the two bromine atoms occupy the ortho positions. Bromine atoms are significantly larger than hydrogen atoms, creating substantial steric bulk around these positions. This steric hindrance would severely impede the approach of an electrophile to the ortho carbons (C2 and C6), making substitution at these sites highly unfavorable, despite any electronic activation from resonance. libretexts.orgyoutube.com This phenomenon, known as the "ortho effect," often leads to preferential substitution at the less sterically crowded para position. The presence of the fluorine at position 3 further adds to the crowding on one side of the molecule, potentially influencing the regioselectivity of reactions at the nearby C4 and C5 positions.

Reactivity and Mechanistic Investigations of 2,6 Dibromo 3 Fluorobenzodifluoride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2,6-Dibromo-3-fluorobenzotrifluoride ring is generally disfavored due to the cumulative deactivating effects of the three halogen atoms and the potent trifluoromethyl group. minia.edu.eg All substituents withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com

Predicting the site of electrophilic attack requires a careful analysis of the directing effects of all four substituents.

Trifluoromethyl (-CF₃) group: Strongly deactivating and a meta-director. minia.edu.eg

Fluorine (-F) and Bromine (-Br) atoms: Deactivating but ortho-, para-directors. libretexts.orgyoutube.com

The positions on the ring are C4 and C5.

Position C4: This position is para to the C1-CF₃ group, ortho to the C3-F group, and meta to the C2-Br and C6-Br groups.

Position C5: This position is meta to the C1-CF₃ group, meta to the C3-F group, para to the C2-Br group, and ortho to the C6-Br group.

The directing effects are conflicting. The powerful meta-directing -CF₃ group would favor substitution at C5. Conversely, the ortho-, para-directing halogens would favor substitution at C4 (ortho to -F) and C5 (para to one -Br and ortho to the other).

Computational methods, such as the RegioSQM method which calculates the free energies of protonated intermediates, are often used to predict regioselectivity in complex polysubstituted aromatic systems. core.ac.ukrsc.org For deactivated benzenes, the reaction pathway typically proceeds through a high-energy cationic intermediate (an arenium ion or sigma complex). rsc.org The stability of this intermediate determines the preferred reaction site. Given the strong deactivation, forcing conditions (high temperature, strong acid catalysts) would be necessary for any EAS reaction to proceed. The most likely outcome would be a mixture of products, with substitution at C5 potentially being the major pathway due to the combined directing effects of the -CF₃ group and two bromine atoms.

Halogens deactivate the benzene ring towards EAS because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.org This leads to a slower reaction rate compared to unsubstituted benzene. The order of deactivation among halogens is generally F > Cl > Br > I, following the order of electronegativity. quora.com

However, the resonance effect, which donates electron density from the halogen's lone pairs to the ring, is responsible for the ortho- and para-directing nature. This donation preferentially stabilizes the cationic intermediates formed during ortho and para attack, lowering the activation energy for these pathways compared to meta attack. libretexts.orglibretexts.org In 2,6-Dibromo-3-fluorobenzotrifluoride, the fluorine at C3 and the bromines at C2 and C6 all direct incoming electrophiles to the positions ortho and para relative to themselves. The fluorine atom directs towards C2 (occupied), C4, and C6 (occupied). The bromine at C2 directs towards C3 (occupied), C4, and C6 (occupied). The bromine at C6 directs towards C1 (occupied), C5, and C2 (occupied). This complex interplay of directing influences further complicates predicting a single product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, particularly the -CF₃ group, makes the aromatic ring of 2,6-Dibromo-3-fluorobenzotrifluoride highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com These reactions are a cornerstone for introducing nucleophiles onto electron-poor aromatic systems. nih.gov

SNAr reactions proceed via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate, thereby accelerating the reaction. youtube.com

In 2,6-Dibromo-3-fluorobenzotrifluoride, the -CF₃ group is para to the C4-H and ortho to the two bromine atoms at C2 and C6. This ortho-para relationship strongly activates the positions bearing the bromine atoms for nucleophilic attack. The fluorine atom at C3 is meta to the -CF₃ group and thus its position is not significantly activated. Therefore, the C-Br bonds are the most likely sites for SNAr reactions.

Table 1: Predicted Reactivity in SNAr Reactions

| Position | Activating Group(s) | Relationship to Activating Group(s) | Predicted Reactivity |

| C2-Br | -CF₃ | ortho | High |

| C6-Br | -CF₃ | ortho | High |

| C3-F | -CF₃ | meta | Low |

When an aromatic ring has multiple halogen substituents that can act as leaving groups, competition can occur. science-revision.co.uksavemyexams.comsavemyexams.com The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the more electronegative halogen, rather than the expulsion of the leaving group.

In 2,6-Dibromo-3-fluorobenzotrifluoride, the potential leaving groups are the bromine atoms at C2 and C6, and the fluorine atom at C3. Based on the principles of SNAr:

Activation: The C2 and C6 positions are strongly activated by the ortho -CF₃ group. The C3 position is not activated.

Leaving Group Ability: Fluorine is intrinsically a better leaving group than bromine in many SNAr contexts.

Despite fluorine's superior leaving group ability, its position (C3) is not electronically activated for nucleophilic attack. The bromine atoms at C2 and C6 are in highly activated positions. Therefore, nucleophilic attack will overwhelmingly favor the displacement of one or both bromine atoms. It is highly unlikely that the fluorine at C3 would be displaced under typical SNAr conditions. It is possible to displace both bromine atoms sequentially or simultaneously, depending on the reaction conditions and the strength of the nucleophile.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms in 2,6-Dibromo-3-fluorobenzotrifluoride serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. nih.govnih.gov It is widely used due to its mild conditions and tolerance of many functional groups. researchgate.net For 2,6-Dibromo-3-fluorobenzotrifluoride, a double Suzuki coupling could be performed to replace both bromine atoms.

Heck Reaction: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene. researchgate.netmdpi.com The reaction typically yields a substituted alkene. rsc.org The stereochemistry of the product is often controlled, leading to the E-isomer. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org The C-Br bonds would be the reactive sites for this transformation. rsc.orgconsensus.app

In all these cross-coupling reactions, the C-Br bonds are significantly more reactive than the C-F bond under standard palladium catalysis conditions. This allows for selective functionalization at the C2 and C6 positions while leaving the C-F and C-CF₃ bonds intact. By controlling the stoichiometry of the coupling partner, it may be possible to achieve either mono- or di-substitution.

Table 2: Representative Conditions for Cross-Coupling of Aryl Dibromides

| Reaction | Catalyst System | Reagents & Conditions | Expected Product Type with 2,6-Dibromo-3-fluorobenzotrifluoride |

| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | Arylboronic acid, 1,4-Dioxane/H₂O, 90 °C nih.gov | 2,6-Diaryl-3-fluorobenzotrifluoride |

| Heck Reaction | Pd(OAc)₂ / n-Bu₄N⁺Br⁻ | Alkene, NaOAc, DMF/THF, 120 °C researchgate.net | 2,6-Di(alkenyl)-3-fluorobenzotrifluoride |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne, Amine Base (e.g., NEt₃), Room Temp to 60 °C wikipedia.org | 2,6-Di(alkynyl)-3-fluorobenzotrifluoride |

No Publicly Available Research Found for 2,6-Dibromo-3-fluorobenzodifluoride

A comprehensive search of publicly accessible scientific literature and chemical databases has yielded no specific information or research findings for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its reactivity and mechanistic investigations as outlined in the provided structure.

The absence of data for this specific compound prevents a scientifically accurate discussion on the following requested topics:

Mechanistic Elucidation Through Kinetic and Thermodynamic Studies:There are no published kinetic or thermodynamic studies to provide a mechanistic understanding of any reactions involving this compound.

It is possible that "this compound" is a novel compound, a compound with a different systematic or common name, or a proprietary molecule whose research is not in the public domain. Therefore, the creation of a fact-based article with detailed research findings and data tables is not feasible at this time.

Advanced Applications and Functional Material Development Utilizing 2,6 Dibromo 3 Fluorobenzodifluoride As a Building Block

Application in Organic Electronics and Photonics

The unique combination of a fluorine atom and two bromine atoms on a benzene (B151609) ring makes derivatives of this type highly valuable in the synthesis of materials for organic electronic and photonic devices. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated system, which is crucial for improving the efficiency and stability of organic electronic devices. nih.govrsc.org The bromine atoms serve as versatile reactive handles, allowing for the construction of larger, more complex conjugated systems through various cross-coupling reactions.

Precursor for Low Band Gap Polymer Semiconductors

Although a direct link to the synthesis of the well-known low band gap polymers PTB-7 and PCE10 using a 2,6-dibromo-3-fluorinated precursor is not explicitly documented in readily available literature, the fundamental principles of their synthesis rely on building blocks with similar functionalities. The synthesis of such high-performance polymers for organic solar cells often involves the polymerization of donor and acceptor monomers. Fluorinated and brominated aromatic compounds are key components in creating these monomers. The introduction of fluorine into the polymer backbone is a widely adopted strategy to enhance the power conversion efficiency of organic solar cells. chalmers.seresearchgate.netnih.gov

The general approach involves the use of dibrominated aromatic compounds, which can be polymerized with other monomers using techniques like Stille or Suzuki coupling. The fluorine substitution plays a critical role in modulating the electronic properties and the morphology of the resulting polymer films, which are essential for efficient charge separation and transport.

Development of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. molecularcloud.orgsigmaaldrich.comalfa-chemistry.com The design of novel organic semiconductors with high charge mobility often incorporates halogen atoms like fluorine and bromine. Fluorination can enhance the planarity of the molecular backbone, leading to improved intermolecular packing and, consequently, higher charge mobility. bldpharm.com

Dibrominated aromatic compounds serve as essential building blocks for the synthesis of these advanced semiconductor materials. The bromine atoms provide reactive sites for extending the conjugated system, a key factor for efficient charge transport. While specific examples utilizing a 2,6-dibromo-3-fluorophenyl moiety in high-performance OFETs are not extensively reported, the underlying design principles strongly support the potential of such building blocks in this field.

Materials for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs), the precise control over the emission color and efficiency is paramount. The introduction of fluorine atoms into the structure of the light-emitting materials is a common strategy to tune these properties. Fluorination can influence the energy levels of the material, leading to shifts in the emission wavelength.

Dibrominated aromatic compounds are instrumental in building the complex molecular architectures required for efficient OLED and PLED materials. They can be used to create both the emissive layer materials and the charge-transporting materials within the device stack. The versatility of the bromine atoms allows for the synthesis of a wide range of derivatives with tailored properties.

Components for Organic Photovoltaics (OPVs) and Solar Cells

The field of Organic Photovoltaics (OPVs) has seen remarkable progress, largely driven by the development of novel donor and acceptor materials. nih.gov Fluorination of these materials has emerged as a particularly effective strategy for boosting device performance. rsc.orgchalmers.seresearchgate.net The introduction of fluorine can lead to a desirable lowering of the HOMO level of the donor polymer, which in turn increases the open-circuit voltage (Voc) of the solar cell. rsc.org

Dibrominated and fluorinated building blocks are therefore of high interest for the synthesis of the next generation of OPV materials. The ability to precisely control the electronic properties through fluorination, combined with the synthetic flexibility offered by the bromine atoms, makes these compounds powerful tools for the molecular engineering of highly efficient organic solar cells.

Utilization in Medicinal Chemistry and Agrochemical Research

Fluorinated organic molecules have a long and successful history in medicinal chemistry and agrochemical research. molecularcloud.orgalfa-chemistry.comresearchgate.netresearchgate.netsigmaaldrich.com The introduction of fluorine can dramatically alter the biological activity of a molecule by influencing its metabolic stability, binding affinity to target proteins, and membrane permeability. Bromine atoms, on the other hand, can also contribute to the biological activity and provide a handle for further chemical modifications.

While a direct connection to a thifluzamide (B1681302) intermediate with a 2,6-dibromo-3-fluoro substitution pattern is not confirmed, with thifluzamide itself being derived from 2,6-dibromo-4-trifluoromethoxyaniline, the general importance of such halogenated structures in the synthesis of bioactive compounds is well-established. google.comcymitquimica.com

Synthesis of Complex Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Dibromo-fluoro-substituted aromatic rings can serve as a core scaffold for the construction of complex pharmacophores. The defined substitution pattern allows for the directional elaboration of the molecule, enabling the precise positioning of other functional groups to interact with a biological target.

The presence of both fluorine and bromine offers multiple avenues for synthetic diversification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. This is a crucial process in the optimization of a lead compound during drug discovery.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| 2,6-Dibromo-3-fluorobenzaldehyde | 1807055-80-6 | C7H3Br2FO | Synthetic intermediate for complex molecules. sigmaaldrich.com |

| 3,6-Dibromo-2-fluorobenzoic acid | 1214352-42-7 | C7H3Br2FO2 | Building block for organic synthesis. |

| 2,6-Dibromo-3-fluorobenzoic acid | 1806327-84-3 | C7H3Br2FO2 | Building block for organic synthesis. |

| 3,6-Dibromo-2-fluorobenzyl chloride | 121591565-2 | C7H4Br2ClF | Reactive intermediate for chemical synthesis. nih.gov |

| Thifluzamide | 130000-40-7 | C13H6Br2F6N2O2S | Fungicide, related to dibromo-aniline derivatives. cymitquimica.com |

| 2-Fluorobenzoyl chloride | 393-52-2 | C7H4ClFO | Chemical reagent for synthesis. sigmaaldrich.com |

| 3-Fluorobenzoyl chloride | 1711-07-5 | C7H4ClFO | Chemical reagent for synthesis. fishersci.com |

Design of Novel Ligands and Probes

Role in Liquid Crystal Displays and Other Advanced Materials

There is no available literature detailing the synthesis or application of 2,6-Dibromo-3-fluorobenzodifluoride in liquid crystal displays or other advanced materials.

Polymerization Studies and Supramolecular Assembly

No studies on the polymerization or use of this compound in supramolecular assembly were identified.

Future Research Directions and Perspectives for 2,6 Dibromo 3 Fluorobenzodifluoride

Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

The synthesis of polyhalogenated aromatics often involves multi-step processes that can be challenging in terms of regioselectivity and sustainability. numberanalytics.com Traditional methods may rely on harsh conditions or generate significant waste, leading to poor atom economy. mdpi.com Future research should prioritize the development of greener and more efficient synthetic routes to 2,6-Dibromo-3-fluorobenzonitrile.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. jocpr.comprimescholars.com Pathways with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions that generate byproducts. primescholars.com

Key research objectives in this area include:

Development of Catalytic Systems: Investigating novel transition-metal catalysts could enable more direct and selective halogenation of aromatic precursors, reducing the need for protecting groups and multiple steps. numberanalytics.com

Mechanochemical Synthesis: Exploring solid-state synthesis using techniques like ball milling could reduce or eliminate the need for hazardous solvents, decrease reaction times, and potentially improve yields compared to conventional solution-based methods. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and pressure, which can enhance selectivity, improve safety for highly reactive processes, and facilitate easier scale-up.

Alternative Fluorinating Agents: Research into new, safer, and more selective fluorinating agents is crucial for advancing organofluorine chemistry and avoiding hazardous reagents. nih.govelsevierpure.com

Table 1: Comparison of Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages for Synthesizing 2,6-Dibromo-3-fluorobenzonitrile | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High regioselectivity, milder reaction conditions, potential for C-H activation. numberanalytics.com | Design of ligands to control selectivity; catalyst screening. |

| Mechanochemistry | Reduced solvent waste, improved reaction kinetics, energy efficiency. chemrxiv.org | Optimization of milling parameters (frequency, time); base/reagent screening. |

| Flow Chemistry | Enhanced safety, precise process control, scalability, improved yields. | Reactor design; optimization of flow rates and residence times. |

| Novel Fluorinating Agents | Improved safety profiles, higher selectivity, broader substrate scope. elsevierpure.com | Synthesis and evaluation of new electrophilic and nucleophilic reagents. |

Investigation of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the novel synthetic pathways described above, a deep mechanistic understanding is essential. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing critical data on reaction kinetics, intermediate formation, and catalyst behavior. acs.orgfrontiersin.org

Future studies on the synthesis of 2,6-Dibromo-3-fluorobenzonitrile would benefit greatly from the application of these tools:

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies as the reaction progresses. optica.orgyoutube.com

In-situ Raman Spectroscopy: Complementary to FT-IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing changes in catalyst structure.

In-situ X-ray Absorption Spectroscopy (XAS): When using metal catalysts, synchrotron-based XAS can provide invaluable information on the oxidation state and coordination environment of the metal center during the catalytic cycle. frontiersin.org

By combining kinetic data with direct observation of species within the reaction vessel, a more complete picture of the reaction mechanism can be constructed, enabling rational optimization of conditions for yield, selectivity, and sustainability. nih.gov

High-Throughput Screening for Material Discovery and Optimization

The unique electronic properties imparted by the fluorine and bromine atoms suggest that derivatives of 2,6-Dibromo-3-fluorobenzonitrile could be valuable in the development of advanced materials. High-throughput screening (HTS) provides a powerful platform for rapidly synthesizing and evaluating large libraries of compounds, accelerating the discovery process. youtube.comrsc.org

A future research direction would involve:

Library Synthesis: Creating a library of derivatives by performing various coupling reactions (e.g., Suzuki, Sonogashira) at the bromine positions of the 2,6-Dibromo-3-fluorobenzonitrile scaffold. This can be done on a microscale using automated platforms. nih.gov

Rapid Property Screening: Utilizing HTS techniques to evaluate the synthesized library for properties relevant to materials science, such as thermal stability, liquid crystal behavior, or photophysical characteristics (absorption/emission spectra).

Data Analysis: Employing data mining and analysis techniques, like principal component analysis, to identify structure-property relationships from the large datasets generated, guiding the next round of material design. youtube.com

This approach transforms the traditional one-compound-at-a-time research model into a parallelized and data-driven process, significantly increasing the efficiency of discovering materials with desired functionalities for applications in electronics, polymers, or optics. google.com

Integration into Multi-component Systems and Hybrid Materials

The structural rigidity and defined electronic nature of 2,6-Dibromo-3-fluorobenzonitrile make it an excellent building block for incorporation into more complex, multi-component systems. The bromine atoms serve as versatile handles for covalent integration into larger architectures.

Future research should focus on using this compound as a functional unit in:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Derivatives of 2,6-Dibromo-3-fluorobenzonitrile could be designed as organic linkers to construct porous crystalline materials. The fluorinated and brominated surfaces of the pores could offer unique host-guest properties, gas separation capabilities, or catalytic activity.

Functional Polymers: Incorporating the 2,6-Dibromo-3-fluorobenzonitrile moiety into polymer backbones or as a pendant group could create materials with enhanced thermal stability, flame retardancy (due to bromine), and specific dielectric properties (due to fluorine).

Hybrid Materials: The compound could be grafted onto the surfaces of inorganic nanoparticles (e.g., silica, titanium dioxide) to create organic-inorganic hybrid materials. Such materials could combine the properties of the inorganic core with the specific surface functionality imparted by the organic molecule, finding use in composites, coatings, or as stationary phases in chromatography.

Theoretical Design of Derivatives with Tunable Electronic Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules before they are synthesized, enabling a rational design approach. nih.gov The electronic properties of aromatic compounds are heavily influenced by substituent effects. numberanalytics.com For 2,6-Dibromo-3-fluorobenzonitrile, the interplay between the electron-withdrawing fluorine atom and nitrile group and the polarizable bromine atoms is complex.

Future theoretical studies should aim to:

Model Electronic Structure: Use methods like Density Functional Theory (DFT) to calculate the molecular orbital energies (HOMO/LUMO), electron density distributions, and dipole moments of 2,6-Dibromo-3-fluorobenzonitrile and its hypothetical derivatives. numberanalytics.comdigitellinc.com

Predict Reactivity and Stability: Computational analysis can predict sites of electrophilic or nucleophilic attack, helping to guide synthetic strategies for further functionalization. researchgate.net

Tune Properties for Specific Applications: By systematically modeling different substituents at the bromine positions, it is possible to tune the HOMO-LUMO gap, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). This in silico screening allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Table 2: Potential Applications Driven by Theoretically Tuned Properties

| Property to be Tuned | Theoretical Approach | Potential Application |

|---|---|---|

| HOMO/LUMO Energy Gap | DFT calculations with various substituents. | Organic semiconductors, OLEDs. numberanalytics.com |

| Dipole Moment & Polarizability | Calculation of electrostatic potential maps. | Non-linear optical materials, dielectric layers. |

| Intermolecular Interactions | Simulation of crystal packing and non-covalent interactions. nih.gov | Crystal engineering, liquid crystals. |

| Ligand Binding Affinity | Molecular docking with protein active sites. | Design of enzyme inhibitors or receptor modulators. nih.gov |

Potential Biological Activity Screening and Rational Drug Design (Pre-clinical, non-human focus)

Halogen atoms are prevalent in many pharmaceuticals and are known to modulate a drug's metabolic stability, lipophilicity, and binding affinity. researchgate.net Both fluorine and bromine are important elements in medicinal chemistry. Fluorine can increase bioavailability and binding affinity, while bromine can form strong halogen bonds with biological targets. nih.govnih.gov

Given its structure, 2,6-Dibromo-3-fluorobenzonitrile represents a novel scaffold for drug discovery. A crucial first step in this direction would be pre-clinical, non-human screening to identify potential therapeutic areas.

Broad-Spectrum Bioactivity Screening: The compound and a small library of its simple derivatives could be tested in a variety of in vitro assays to identify any potential activity (e.g., antibacterial, antifungal, anticancer, or antiviral). nih.govnih.govnih.gov High-throughput screening against panels of cell lines or microbial strains can efficiently identify initial "hits." researchgate.netnih.gov

Target Identification and Validation: If a promising activity is found, subsequent studies would focus on identifying the specific biological target (e.g., an enzyme or receptor).

Rational Drug Design: With a validated hit and a potential target, computational tools and structure-activity relationship (SAR) studies can be used to rationally design new derivatives of the 2,6-Dibromo-3-fluorobenzonitrile scaffold with improved potency and selectivity. bohrium.com This involves modifying the scaffold to optimize interactions with the biological target, initiating a path toward developing a new therapeutic lead compound.

It is imperative that this initial exploratory work remains strictly in the pre-clinical and non-human domain, focusing on establishing a foundational understanding of the scaffold's biological potential.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dibromo-3-fluorobenzodifluoride, considering yield and purity?

Methodological Answer:

Synthesis optimization should focus on halogenation strategies and fluorination protocols. For bromo-fluoro aromatic systems, direct electrophilic substitution is often hindered by steric and electronic effects. Instead, consider:

- Stepwise halogenation : Bromination of a pre-fluorinated benzene derivative using catalysts like FeBr₃ or AlBr₃ under controlled temperatures (60–80°C) .

- Fluorodebromination : Selective replacement of bromine atoms with fluorine via halogen-exchange reactions (e.g., using KF in polar aprotic solvents) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.